molecular formula C4H5N3O2S B14619583 N-Methyl-N-1,3-thiazol-2-ylnitramide CAS No. 59024-02-1

N-Methyl-N-1,3-thiazol-2-ylnitramide

Cat. No.: B14619583
CAS No.: 59024-02-1
M. Wt: 159.17 g/mol
InChI Key: PMPPERSGIVNNOG-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-methyl-N-nitro- is a heterocyclic compound featuring a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-methyl-N-nitro- typically involves the condensation of thiourea with an alpha-halo ketoneThe reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of thiazole derivatives, including 2-Thiazolamine, N-methyl-N-nitro-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-methyl-N-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-Thiazolamine, N-methyl-N-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-methyl-N-nitro- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and antifungal properties.

    Thiazolidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory effects.

    Thiazoline: Used in organic synthesis and catalysis

Uniqueness

2-Thiazolamine, N-methyl-N-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

59024-02-1

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

N-methyl-N-(1,3-thiazol-2-yl)nitramide

InChI

InChI=1S/C4H5N3O2S/c1-6(7(8)9)4-5-2-3-10-4/h2-3H,1H3

InChI Key

PMPPERSGIVNNOG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=CS1)[N+](=O)[O-]

Origin of Product

United States

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